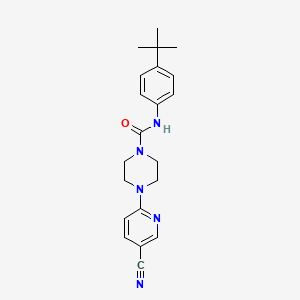
Pantothenate kinase-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pantothenate kinase-IN-1 is a small molecule inhibitor that targets pantothenate kinase, an enzyme crucial for the biosynthesis of coenzyme A (CoA). Coenzyme A is essential for various metabolic pathways, including the citric acid cycle, fatty acid synthesis, and oxidation. This compound has garnered significant interest due to its potential therapeutic applications, particularly in treating metabolic disorders and neurodegenerative diseases .
Vorbereitungsmethoden
The synthesis of Pantothenate kinase-IN-1 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. While detailed synthetic routes are proprietary, general methods involve:
Formation of Intermediates: Initial steps often include the preparation of aromatic or heteroaromatic intermediates through reactions such as nitration, reduction, and acylation.
Coupling Reactions: These intermediates are then subjected to coupling reactions, such as Suzuki or Heck coupling, to form the core structure of this compound.
Final Modifications: The final steps typically involve modifications like methylation or esterification to achieve the desired chemical structure.
Industrial production methods focus on optimizing these synthetic routes for scalability, yield, and purity. This often involves the use of high-throughput screening and automated synthesis techniques.
Analyse Chemischer Reaktionen
Pantothenate kinase-IN-1 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the oxidation state of intermediates during synthesis.
Substitution Reactions:
Coupling Reactions: Reagents like palladium catalysts are used in Suzuki or Heck coupling to form carbon-carbon bonds.
Major Products: The primary product is this compound, with potential side products depending on reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pantothenate kinase-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study enzyme inhibition and metabolic pathways.
Biology: Helps in understanding the role of pantothenate kinase in cellular metabolism and its regulation.
Industry: Used in the development of new drugs and therapeutic strategies targeting metabolic pathways.
Wirkmechanismus
Pantothenate kinase-IN-1 exerts its effects by inhibiting the activity of pantothenate kinase, the enzyme responsible for the phosphorylation of pantothenic acid (vitamin B5) to phosphopantothenate. This inhibition disrupts the biosynthesis of coenzyme A, leading to reduced levels of this essential cofactor. The molecular targets include the active site of pantothenate kinase, where this compound binds and prevents substrate access. This inhibition affects various metabolic pathways, including fatty acid synthesis and energy production .
Vergleich Mit ähnlichen Verbindungen
Pantothenate kinase-IN-1 is unique due to its specific inhibition of pantothenate kinase. Similar compounds include:
PZ-2891: An allosteric activator of pantothenate kinase that increases coenzyme A levels in cells and tissues.
These compounds differ in their mechanism of action, with this compound being an inhibitor, while PZ-2891 and BBP-671 are activators. This highlights the uniqueness of this compound in targeting and inhibiting pantothenate kinase.
Eigenschaften
Molekularformel |
C21H25N5O |
|---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
N-(4-tert-butylphenyl)-4-(5-cyanopyridin-2-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H25N5O/c1-21(2,3)17-5-7-18(8-6-17)24-20(27)26-12-10-25(11-13-26)19-9-4-16(14-22)15-23-19/h4-9,15H,10-13H2,1-3H3,(H,24,27) |
InChI-Schlüssel |
WPAWIBUDSFBBFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


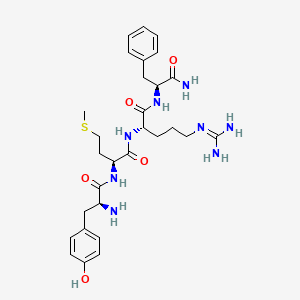
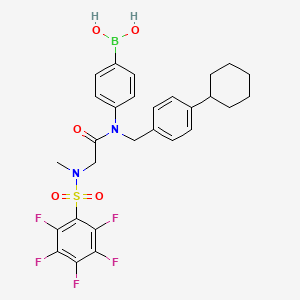
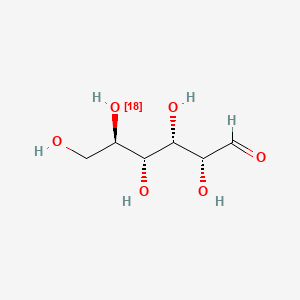
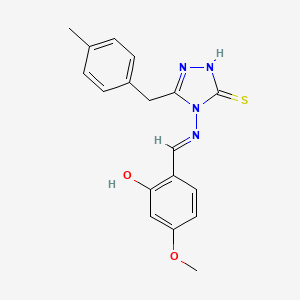
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398648.png)
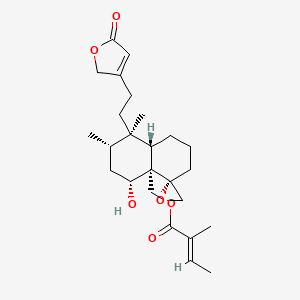
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12398667.png)
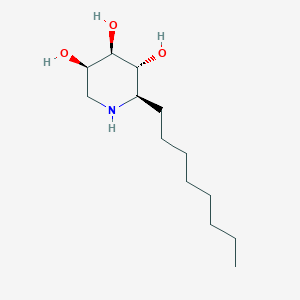
![2-[5,5-dimethyl-3-[(E)-2-[4-[[4-[(2-nitrophenyl)methoxy]phenyl]methoxycarbothioyloxy]phenyl]ethenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B12398683.png)
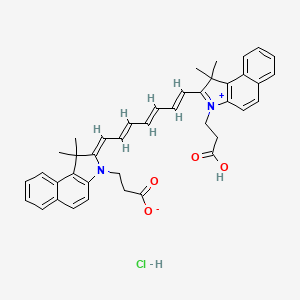
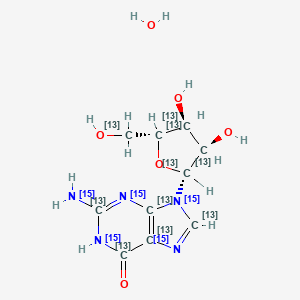
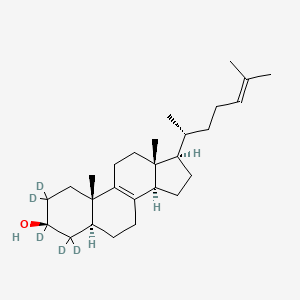
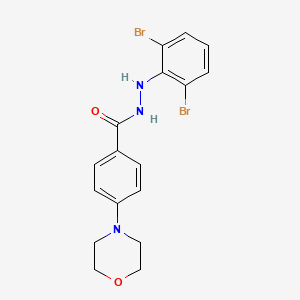
![tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate](/img/structure/B12398725.png)
